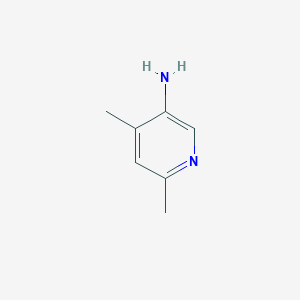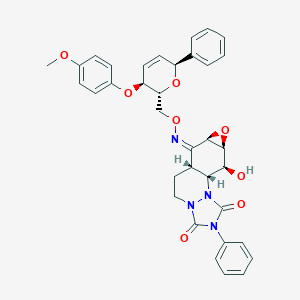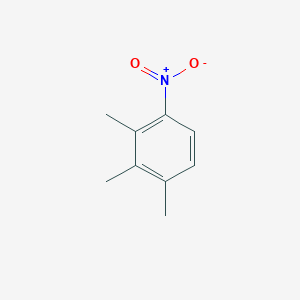![molecular formula C18H16N8O8 B074114 N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline CAS No. 1468-24-2](/img/structure/B74114.png)
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline, also known as DNPH-C6H11NHNH-C6H3(NO2)2, is a chemical compound that is widely used in scientific research. This compound is a derivative of dinitrophenylhydrazine, which is a reagent used to detect carbonyl compounds in organic chemistry. DNPH-C6H11NHNH-C6H3(NO2)2 is a yellow-orange crystalline powder that is insoluble in water and soluble in organic solvents.
Mechanism of Action
The mechanism of action of N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 involves the formation of a Schiff base between the hydrazine group of the reagent and the carbonyl group of the target compound. This reaction is followed by the formation of a stable hydrazone derivative, which can be analyzed by UV-Vis spectroscopy or HPLC.
Biochemical and Physiological Effects:
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 is not known to have any significant biochemical or physiological effects on living organisms. However, it should be handled with care as it is a potentially hazardous chemical.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 as a reagent for carbonyl detection include its high sensitivity, specificity, and simplicity of use. It can be used for the detection of carbonyl compounds in a wide range of samples, including proteins, lipids, and carbohydrates. However, the limitations of N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 include its potential for interference from other compounds and its potential toxicity.
Future Directions
There are several future directions for research involving N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2. One possible direction is the development of new derivatives of the reagent that have improved sensitivity and specificity for the detection of specific carbonyl compounds. Another direction is the application of N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 in the analysis of complex samples such as biological fluids and environmental samples. Additionally, the use of N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 in combination with other reagents and analytical methods may lead to improved detection and quantification of carbonyl compounds in various samples.
Synthesis Methods
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 can be synthesized by reacting 2,4-dinitroaniline with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or acetone, and the product is purified by recrystallization.
Scientific Research Applications
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 is commonly used in scientific research as a reagent for the detection and quantification of carbonyl compounds in various samples. Carbonyl compounds are a class of organic compounds that contain a carbonyl group (C=O) and are found in many natural and synthetic materials, including proteins, lipids, and carbohydrates. N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 reacts with carbonyl compounds to form stable derivatives that can be analyzed by various spectroscopic and chromatographic methods.
properties
CAS RN |
1468-24-2 |
|---|---|
Product Name |
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline |
Molecular Formula |
C18H16N8O8 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
N-[[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C18H16N8O8/c27-23(28)11-5-7-15(17(9-11)25(31)32)21-19-13-3-1-2-4-14(13)20-22-16-8-6-12(24(29)30)10-18(16)26(33)34/h5-10,21-22H,1-4H2/b19-13-,20-14? |
InChI Key |
JHPWGQPSYZWTIM-AXPXABNXSA-N |
Isomeric SMILES |
C1C/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C(=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/CC1 |
SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C1 |
Canonical SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C1 |
synonyms |
1,2-Cyclohexanedione bis(2,4-dinitrophenyl hydrazone) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)
